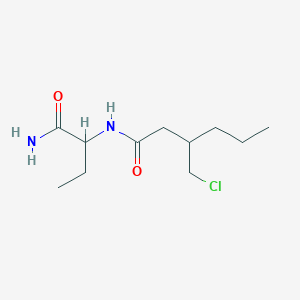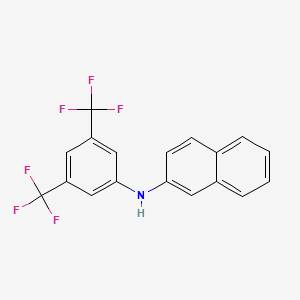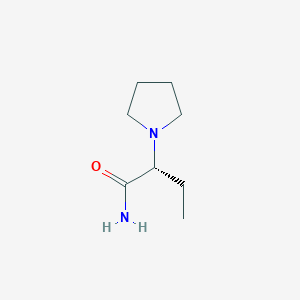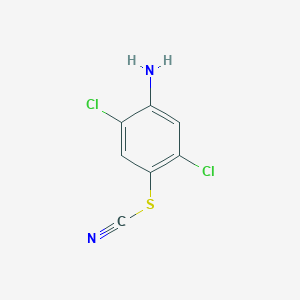
2,5-Dichloro-4-thiocyanatoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4Cl2N2S. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions, and a thiocyanate group is attached at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-thiocyanatoaniline typically involves the thiocyanation of 2,5-dichloroaniline. One efficient method includes the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out in an organic solvent like methanol at low temperatures (0-5°C) to ensure regioselectivity and high yield .
Industrial Production Methods: In an industrial setting, the synthesis might involve the reaction of 2,5-dichloroaniline with ethyl fumaroyl chloride in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated under reflux for several hours, followed by recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Electrophilic Thiocyanation: Using NBS and KSCN in methanol.
Substitution: Various nucleophiles can be used to replace the thiocyanate group under controlled conditions.
Major Products: The primary product of these reactions is the substituted aniline derivative, which can be further modified for various applications .
Applications De Recherche Scientifique
2,5-Dichloro-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Mécanisme D'action
The exact mechanism of action of 2,5-Dichloro-4-thiocyanatoaniline is not fully understood. it is believed to exert its antimicrobial effects by interacting with microbial cell membranes, leading to cell lysis and death. The thiocyanate group may play a crucial role in this interaction, possibly by forming disulfide bonds with cysteine residues in proteins .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-4-thiocyanatoaniline: Similar in structure but with chlorine atoms at different positions.
2,5-Dichloro-4-bromoaniline: Another derivative of 2,5-dichloroaniline with a bromine atom instead of a thiocyanate group.
Uniqueness: 2,5-Dichloro-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its role in various chemical syntheses highlight its importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
772-12-3 |
|---|---|
Formule moléculaire |
C7H4Cl2N2S |
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
(4-amino-2,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Cl2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Clé InChI |
WDJPAFMZPHJGBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)SC#N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



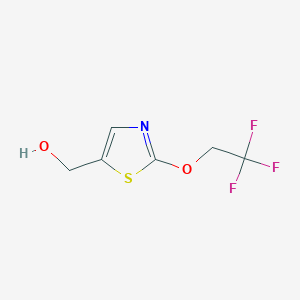
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
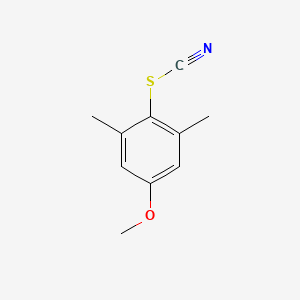
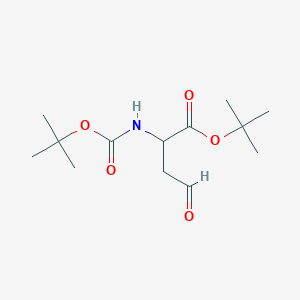
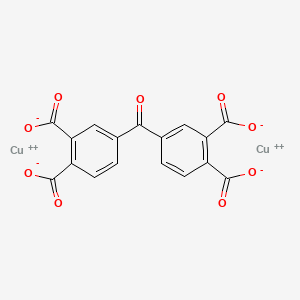
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
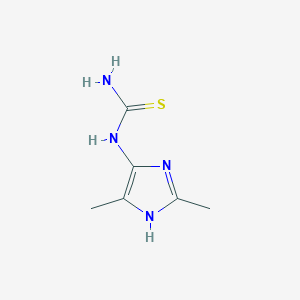
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
